molecular formula C20H21ClFN7 B4882201 N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B4882201
M. Wt: 413.9 g/mol
InChI Key: BJLNTKRQAWMHAZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine core, a piperazine ring, and chlorophenyl and fluorophenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-N-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7/c21-14-5-1-3-7-16(14)24-20-26-18(25-19(23)27-20)13-28-9-11-29(12-10-28)17-8-4-2-6-15(17)22/h1-8H,9-13H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLNTKRQAWMHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)N)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazine core.

    Attachment of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

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